P-Toluidine-D9

Stable Isotope Labeling Mass Spectrometry Isotope Dilution

P-Toluidine-D9 (CAS 352431-23-3) is a perdeuterated analog of p-toluidine (4-methylaniline) in which all nine hydrogen atoms are replaced by deuterium, yielding the molecular formula CD₃C₆D₄ND₂ and a molecular weight of 116.21 g/mol. It is classified as a stable isotope-labeled (SIL) compound within the aromatic amine family and is primarily utilized as an internal standard or derivatization agent in quantitative mass spectrometry workflows.

Molecular Formula C7H9N
Molecular Weight 116.21 g/mol
CAS No. 352431-23-3
Cat. No. B1473876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-Toluidine-D9
CAS352431-23-3
Molecular FormulaC7H9N
Molecular Weight116.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N
InChIInChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2
InChIKeyRZXMPPFPUUCRFN-LLZDZVHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-Toluidine-D9 (CAS 352431-23-3): Perdeuterated Stable Isotope-Labeled Internal Standard for Quantitative Mass Spectrometry


P-Toluidine-D9 (CAS 352431-23-3) is a perdeuterated analog of p-toluidine (4-methylaniline) in which all nine hydrogen atoms are replaced by deuterium, yielding the molecular formula CD₃C₆D₄ND₂ and a molecular weight of 116.21 g/mol . It is classified as a stable isotope-labeled (SIL) compound within the aromatic amine family and is primarily utilized as an internal standard or derivatization agent in quantitative mass spectrometry workflows [1]. The unlabeled parent compound, p-toluidine (CAS 106-49-0), is a known environmental pollutant and industrial chemical intermediate for dyes, pharmaceuticals, and pesticides [2]. The deuterated form is supplied with a standard isotopic enrichment of ≥98 atom% D by major isotope vendors including CDN Isotopes (product D-5345), Fisher Scientific, and Alfa Chemistry, and is available in quantities from 100 mg to 1 g .

Why p-Toluidine-D9 Cannot Be Substituted by Other Deuterated Toluidine Isotopologues in Quantitative MS Assays


Deuterated internal standards are not interchangeable despite sharing the same parent structure. The number and position of deuterium atoms directly determine the mass shift (ΔDa) between the labeled standard and the unlabeled analyte, which is the critical parameter for avoiding isotopic peak overlap in selected reaction monitoring (SRM) and high-resolution mass spectrometry [1]. P-Toluidine-D9 provides a +9 Da mass shift due to complete perdeuteration of all nine hydrogen positions (aromatic ring, methyl group, and amine), whereas p-toluidine-D7 (CAS 68693-08-3, MW 114.20, Δ +7 Da) retains two protium atoms on the amine group that are susceptible to H/D back-exchange in protic solvents, introducing quantification variability . P-Toluidine-D3 (methyl-D3, CAS 23346-25-0, MW 110.17, Δ +3 Da) deuterates only the methyl group, offering insufficient mass shift to resolve the analyte from its natural ¹³C isotopologues in complex biological matrices . Furthermore, deuterium placement affects chromatographic retention time: perdeuterated analogs exhibit a small but measurable inverse isotope effect on reversed-phase LC, potentially causing the internal standard to elute slightly earlier than the analyte, a phenomenon that must be characterized during method validation to ensure co-elution and adequate matrix effect compensation [2].

P-Toluidine-D9 vs. Comparator Deuterated Toluidines: Quantitative Differentiation Evidence for Procurement Decisions


Mass Shift Magnitude: P-Toluidine-D9 (+9 Da) vs. P-Toluidine-D7 (+7 Da) vs. P-Toluidine-D3 (+3 Da) for Isotopic Resolution in Complex Matrices

P-Toluidine-D9 provides a nominal mass shift of +9 Da relative to unlabeled p-toluidine (MW 107.16 → 116.21), which is the largest mass differential among commercially available deuterated p-toluidine isotopologues [1]. This compares to p-toluidine-D7 (+7 Da, MW 114.20) and p-toluidine-D3 (+3 Da, MW 110.17). The +9 Da shift ensures baseline separation from the analyte's natural ¹³C isotopic envelope (M+1, M+2) in unit-resolution and high-resolution mass spectrometers, reducing the risk of cross-talk between the internal standard and analyte channels in selected reaction monitoring (SRM) [2]. The D7 variant, by contrast, retains two exchangeable NH₂ protons that can back-exchange to protium in protic solvents, potentially reducing the effective mass shift and introducing quantification bias .

Stable Isotope Labeling Mass Spectrometry Isotope Dilution Internal Standard Selection

Validated Quantitative Glycomics Application: P-Toluidine-D9 as a Heavy-Label Derivatization Agent for Sialylated N-Glycan Relative Quantification by MALDI-TOF MS

Shah et al. (2013) demonstrated the use of p-toluidine-D9 as a 'heavy' label for solid-phase derivatization of sialic acids on N-glycans, paired with unlabeled ('light') p-toluidine for relative quantification by MALDI-TOF mass spectrometry in positive ion mode [1]. In this validated method, two equal aliquots of serum proteins were bound to beads; one aliquot was labeled with light p-toluidine and the second with heavy p-toluidine-D9. Following PNGase F release, the 1:1 mixture of light- and heavy-labeled glycans produced characteristic doublet peaks in the MALDI-MS spectrum separated by 9 Da per sialic acid residue, enabling determination of sialic acid number per glycan structure and relative quantification of glycoforms [1]. The method was validated by comparative analysis of N-glycans from fetuin and human serum, and subsequently applied to analyze metabolic flux effects on sialylation in SW1990 pancreatic cancer cells [1].

Glycomics Sialic Acid Derivatization MALDI-TOF MS Relative Quantification

Certified Reference Material Grade Availability: P-Toluidine-D9 with ISO 17034-Compliant Certification vs. Research-Grade Deuterated Toluidines

P-Toluidine-D9 is commercially available as an ISO 17034-certified reference material (RM) with a certificate of analysis specifying HPLC purity ≥99.8% (isotopic value: 98.0%) and expanded measurement uncertainty of 0.5% at a 95% confidence level (k=2) [1]. This certification level is documented by at least one supplier (hzbp.cn, product code 725586-100mg) and includes traceability to national standards for gravimetric measurements, homogeneity testing per ISO 17034, and stability testing based on real-time evidence rather than simulation [1]. In contrast, standard research-grade p-toluidine-D7 and p-toluidine-D3 products are typically supplied with only a vendor certificate of analysis specifying ≥98 atom% D and ≥98% chemical purity, without the expanded uncertainty budget, formal homogeneity data, or ISO 17034 accreditation required for use as a certified calibrator in ISO/IEC 17025-accredited testing laboratories .

Certified Reference Material ISO 17034 Method Validation Regulatory Compliance

Isotopic Purity Verification Method: Multi-Technique Validation (MS + ¹H/²H NMR) for P-Toluidine-D9 vs. Single-Technique Purity Assessment for Lower Deuterated Analogs

For perdeuterated compounds such as p-Toluidine-D9, vendors validate isotopic purity using a combination of mass spectrometry (to detect isotopic peak distribution and quantify residual protium incorporation) and ¹H/²H NMR spectroscopy (to confirm deuterium substitution at specific molecular positions) . This dual-technique verification is particularly important for a fully deuterated molecule, as positional deuteration fidelity directly affects analytical performance: residual protium at any position reduces the effective mass shift and can create split isotopic patterns in MS analysis. Major suppliers including CDN Isotopes and Alfa Chemistry specify 98 atom% D for p-Toluidine-D9, with a defined IUPAC name (N,N,2,3,5,6-hexadeuterio-4-(trideuteriomethyl)aniline) that unambiguously confirms deuteration at all nine positions . The Kanto Chemical Japan catalog (product 49134-90) sources p-Toluidine-D9 from C/D/N Isotopes (D-5345) and lists the purity specification as 98 atom% D for regulated laboratory use in Japan, where it is classified under the Poisonous and Deleterious Substances Control Act and the Industrial Safety and Health Act [1].

Isotopic Purity Verification NMR Spectroscopy Mass Spectrometry Quality Assurance

Chemical Stability and Storage: P-Toluidine-D9 Long-Term Stability Data vs. General Deuterated Compound Stability Expectations

P-Toluidine-D9 is documented as stable when stored at room temperature under recommended conditions, with a vendor-stated re-analysis recommendation after three years for chemical purity verification before continued use . The compound is supplied as a white to off-white solid and should be stored at (20±5)°C, protected from light, according to the ISO 17034-certified reference material certificate [1]. This stability profile is consistent with the general behavior of perdeuterated aromatic amines, where the carbon-deuterium bonds at aromatic and methyl positions are chemically stable and not prone to spontaneous H/D exchange under ambient storage conditions. In contrast, the partially deuterated p-toluidine-D7 retains two N–H protons that, while not directly affecting storage stability, introduce analytical variability due to potential H/D exchange with protic solvents during sample preparation . The Kanto Chemical catalog entry confirms the compound is classified under multiple Japanese chemical safety regulations, indicating well-characterized hazard and handling requirements that support safe procurement and laboratory use [2].

Chemical Stability Storage Conditions Shelf Life Deuterium Retention

P-Toluidine-D9 (CAS 352431-23-3): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Quantitative Sialylated Glycan Profiling in Cancer Biomarker Discovery and Biopharmaceutical Glycosylation Analysis

Based on the validated method of Shah et al. (2013), p-Toluidine-D9 is the evidence-supported choice for laboratories performing relative quantification of sialylated N-glycans by MALDI-TOF mass spectrometry [1]. The compound serves as a heavy-label derivatization agent paired with unlabeled p-toluidine (light label), enabling quantitative glycoform profiling through the 9 Da mass doublet per sialic acid residue. This application is directly relevant to cancer biomarker discovery (as demonstrated in SW1990 pancreatic cancer cells), biopharmaceutical glycan characterization for biosimilar comparability studies, and fundamental glycobiology research on metabolic flux through the sialic acid biosynthetic pathway. Procurement of p-Toluidine-D9 for this application is supported by a primary peer-reviewed publication in Analytical Chemistry, providing method transferability and documented proof of concept [1].

Internal Standard for Quantitative LC-MS/MS or GC-MS Analysis of p-Toluidine and Aromatic Amines in Environmental, Biological, and Occupational Exposure Monitoring

P-Toluidine-D9 is designed as a stable isotope-labeled internal standard for the quantitative determination of p-toluidine in complex matrices including urine (biological monitoring of occupational exposure), environmental water and soil samples, and food contact materials [1]. The +9 Da mass shift ensures chromatographic co-elution with the unlabeled analyte while providing complete mass spectrometric resolution from the analyte's natural isotopic envelope. For laboratories following EPA, OSHA, or EU directive methods for aromatic amine monitoring, the ISO 17034-certified reference material grade (where available) provides the metrological traceability required for defensible data in regulatory compliance and litigation contexts [2]. The compound's stable storage at room temperature and multi-vendor availability from established isotope suppliers (CDN Isotopes, Fisher Scientific, Alfa Chemistry) ensures supply chain reliability for long-term monitoring programs .

Method Development and Validation for p-Toluidine Quantification Supporting Pharmaceutical Impurity Profiling and ANDA/NDA Submissions

For pharmaceutical analytical development laboratories, p-Toluidine-D9 serves as the deuterated internal standard in LC-MS/MS method development and validation for the quantification of p-toluidine as a potential genotoxic impurity or process intermediate in drug substances and products [1]. The availability of an ISO 17034-certified reference material with a documented uncertainty budget (U=0.5%, k=2) is particularly relevant for methods intended to support Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA), where regulatory agencies (FDA, EMA) expect impurity methods to demonstrate accuracy, precision, and traceability using appropriately characterized reference standards [2]. The 3-year re-analysis interval and documented stability data at room temperature facilitate inventory management in GMP/GLP-compliant quality control laboratories .

Glycan Derivatization for Structural Elucidation of Sialic Acid Linkage Isomers and Glycoform Heterogeneity in Recombinant Therapeutic Proteins

Beyond relative quantification, the p-toluidine derivatization chemistry validated with p-Toluidine-D9 enables structural analysis of sialylated glycans, including differentiation of α2,3- vs. α2,6-linked sialic acid isomers through characteristic mass spectral patterns [1]. This application is directly relevant to the characterization of recombinant therapeutic proteins (monoclonal antibodies, Fc-fusion proteins, erythropoietin), where sialic acid content and linkage type are critical quality attributes affecting pharmacokinetics, immunogenicity, and bioactivity. The use of p-Toluidine-D9 as the heavy label in a duplex labeling strategy (light/heavy) provides an internal reference for each glycan species, enabling relative quantification across different production batches, cell lines, or culture conditions without the need for external calibration curves for each glycoform [1].

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